molecular formula C25H22N4O3 B11991273 3-(3-(Benzyloxy)phenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303107-90-6

3-(3-(Benzyloxy)phenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11991273
CAS No.: 303107-90-6
M. Wt: 426.5 g/mol
InChI Key: UZRVOLMNNKLJMD-WGOQTCKBSA-N
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Description

3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxybenzylidene group, and a pyrazole ring. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-(Benzyloxy)benzaldehyde: This can be achieved by the reaction of benzyl alcohol with benzaldehyde in the presence of a catalyst.

    Formation of 3-(3-(Benzyloxy)phenyl)hydrazine: This intermediate is synthesized by reacting 3-(Benzyloxy)benzaldehyde with hydrazine hydrate.

    Cyclization to form the pyrazole ring: The hydrazine intermediate undergoes cyclization with an appropriate diketone to form the pyrazole ring.

    Condensation with 4-methoxybenzaldehyde: The final step involves the condensation of the pyrazole intermediate with 4-methoxybenzaldehyde to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

3-(3-(Benzyloxy)phenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:

Properties

CAS No.

303107-90-6

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O3/c1-31-21-12-10-18(11-13-21)16-26-29-25(30)24-15-23(27-28-24)20-8-5-9-22(14-20)32-17-19-6-3-2-4-7-19/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+

InChI Key

UZRVOLMNNKLJMD-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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